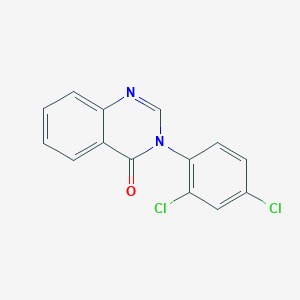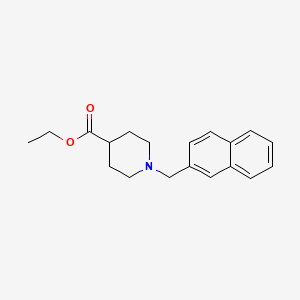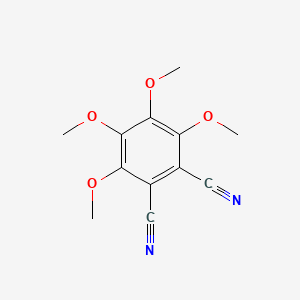
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones has been explored through various methods, including the reaction of 2-amino-benzamide and acylchlorides in the presence of catalytic amounts of silica-supported Preyssler nanoparticles under ultrasonic irradiation, showcasing a green, reusable, and efficient catalyst for these reactions (Heravi et al., 2009). Another method involves lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, allowing for the synthesis of various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
Structural and vibrational studies of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one have been conducted using experimental infrared spectrum and theoretical calculations based on density functional theory (DFT), providing insight into bond order, charge-transfers, and topological properties (Castillo et al., 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation and reactions with a range of electrophiles, leading to substituted derivatives. These reactions showcase the chemical versatility and reactivity of quinazolinones (Smith et al., 1996).
Physical Properties Analysis
The synthesis and study of quinazolinones involve understanding their physical properties, which are essential for determining their solubility, stability, and crystalline nature. Although specific studies on the physical properties of 3-(2,4-dichlorophenyl)-4(3H)-quinazolinone were not identified, research on related compounds provides valuable insights into these aspects.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including their reactivity towards various chemical reagents. The ability to undergo lithiation and react with electrophiles to form 2-substituted derivatives highlights their chemical versatility. Additionally, the synthesis of quinazolinone-oxadiazole conjugates underlines the potential for creating diverse chemical structures with varying functionalities (Hassanzadeh et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone, as a quinazolinone derivative, is a part of a broad category of heterocyclic compounds with significant pharmacological importance. Quinazolinones are noted for their diverse applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. Recent advances in the synthesis of 4(3H)-quinazolinones outline new routes and strategies for producing these compounds, enhancing their utility in various scientific applications (He, Li, Chen, & Wu, 2014).
Anticonvulsant Activity
Specific 4(3H)-quinazolinone derivatives structurally related to methaqualone have been synthesized and evaluated for their anticonvulsant properties. These compounds, including variations with 3-o-chlorophenyl groups, have shown promising results in protecting against seizures induced by various methods, demonstrating their potential in the field of neuropharmacology (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).
Antimicrobial and Anticancer Applications
Quinazolinone derivatives have been synthesized for their antimicrobial activity, with some showing moderate to very good light fastness and excellent washing and rubbing fastness properties. These compounds also exhibit good antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Patel & Patel, 2012). Additionally, quinazolinone-oxadiazole derivatives have been synthesized, with some showing remarkable cytotoxic activity against certain cancer cell lines, suggesting their potential use in cancer therapy (Hassanzadeh et al., 2019).
Analgesic Properties
Some 4(3H)-quinazolinone derivatives have been reported to possess significant analgesic activities, comparable to standard analgesic drugs. This finding highlights the potential application of these compounds in pain management (Osarodion, 2023).
Catalytic Applications
Quinazolinone derivatives have also been utilized in the field of catalysis. For instance, nanoparticles have been used as highly efficient and magnetically separable catalysts for the green synthesis of 4(3H)-quinazolinones, demonstrating their utility in facilitating chemical reactions in a more environmentally friendly manner (Dadgar & Kalkhorani, 2015).
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-13(11(16)7-9)18-8-17-12-4-2-1-3-10(12)14(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGJGXMAYNNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323966 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,4-Dichloro-phenyl)-3H-quinazolin-4-one | |
CAS RN |
16899-54-0 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)

![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)

![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![3-{5-[2-(4-methoxyphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B5645836.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5645861.png)
